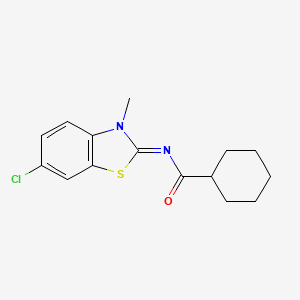

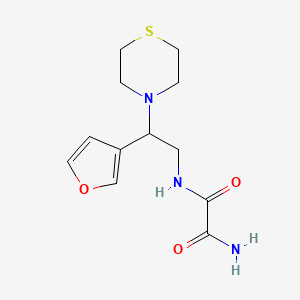

N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide, also known as CBZ-Cl, is a synthetic compound that has been widely studied for its potential applications in scientific research. CBZ-Cl belongs to the class of thiosemicarbazones, which are organic compounds that contain a thiosemicarbazide functional group. Thiosemicarbazones have been shown to possess a wide range of biological activities, including antiviral, antitumor, and antimicrobial properties.

Scientific Research Applications

- Targeting Mcl-1 : This compound has been investigated for its potential in overcoming cisplatin resistance in cancer cells. Cisplatin resistance often arises due to dysregulated apoptosis and enhanced DNA damage repair mechanisms. Researchers designed PtIV prodrugs based on this compound to specifically target myeloid cell leukemia-1 (Mcl-1), a protein responsible for inhibiting apoptosis and promoting DNA repair .

- Cytotoxicity : The PtIV prodrugs demonstrated high cytotoxicity against various cancer cell lines, especially cisplatin-resistant non-small-cell lung and ovarian cancer cells. They effectively entered cancer cells, caused DNA damage, and downregulated Mcl-1, leading to a significant apoptotic response .

- Inhibition of DNA Repair Proteins : One of the PtIV prodrugs also downregulated DNA damage repair proteins RAD51 and BRCA2, inhibiting the formation of RAD51 foci. This disruption of homologous recombination represents a promising strategy to combat drug resistance .

- Insecticidal Activity : Although not widely explored, related compounds containing the benzothiazole moiety have shown favorable insecticidal potential. These molecules exhibited significant activity against pests such as the oriental armyworm and diamondback moth .

- Novel Derivatives : Researchers have synthesized novel derivatives of this compound, evaluating their pesticidal properties. While the specific compound mentioned may not be directly studied, it belongs to a class of related molecules with potential applications in pest control .

- Breakthrough in Design : The Mcl-1-targeted PtIV prodrugs represent a breakthrough in the design of platinum-based anticancer drugs. By simultaneously inhibiting apoptosis and DNA repair pathways, they offer a promising approach to overcoming resistance to cisplatin in chemotherapy .

Anticancer Potential

Pesticidal Properties

Chemical Synthesis and Evaluation

Drug Design and Multitalented Platinum-Based Anticancer Agents

Mechanism of Action

Target of Action

The primary target of this compound is myeloid cell leukemia-1 (Mcl-1) . Mcl-1 is a protein responsible for inhibiting apoptosis and promoting DNA damage repair .

Mode of Action

The compound is designed to interact with Mcl-1, inhibiting its function and thus promoting apoptosis and impairing DNA damage repair . This interaction disrupts the GTPase activity and dynamic assembly of FtsZ, a protein essential for bacterial cell division .

Biochemical Pathways

The compound affects the apoptosis and DNA repair pathways. By inhibiting Mcl-1, it promotes apoptosis and impairs the homologous recombination pathway, a major way to repair DNA double-strand breaks . This dual action on both apoptosis and DNA repair pathways is a promising approach to overcoming resistance in anticancer chemotherapy .

Pharmacokinetics

Similar compounds have been shown to exhibit high cytotoxicity against various cancer cell lines, especially cisplatin-resistant non-small-cell lung and ovarian cancer cells . More research is needed to fully understand the ADME properties of this compound.

Result of Action

The compound’s action results in DNA damage and a conspicuous apoptotic response in cancer cells . It also downregulates the DNA damage repair proteins RAD51 and BRCA2, inhibiting the formation of RAD51 foci, a critical step and functional biomarker in homologous recombination .

Action Environment

It’s known that the efficacy of similar compounds can be influenced by factors such as the presence of other drugs, the ph of the environment, and the specific characteristics of the target cells .

properties

IUPAC Name |

N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2OS/c1-18-12-8-7-11(16)9-13(12)20-15(18)17-14(19)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZWJSGKPBGQQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2432341.png)

![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-nitrobenzyl)sulfanyl]propanoate](/img/structure/B2432342.png)

![2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B2432347.png)

![1-butyl-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2432348.png)

![(Z)-3-(4-hydroxy-3-methoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile](/img/structure/B2432349.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dichlorobenzamide](/img/structure/B2432353.png)

![5-((4-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2432355.png)

![1,2,5-Oxadiazol-3-amine, 4-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B2432359.png)

![2-[[2-(Pyridin-3-ylmethylamino)acetyl]amino]benzamide](/img/structure/B2432360.png)

![[(3S,4R)-4-(hydroxymethyl)-3,4-dimethylpyrrolidin-3-yl]methanol hydrochloride](/img/structure/B2432361.png)